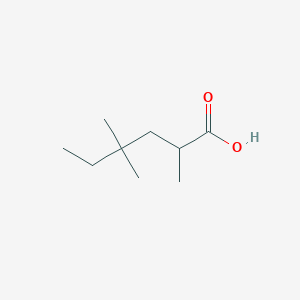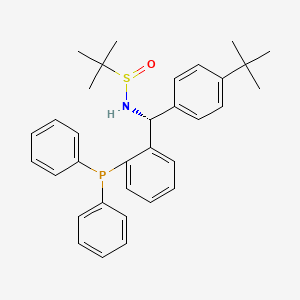
2,4,4-Trimethylhexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
2,4,4-Trimethylhexanoic acid can be synthesized through the oxidation of 2,4,4-trimethylhexanol using oxidizing agents such as potassium permanganate or chromium trioxide . The reaction typically requires an acidic medium and is carried out at elevated temperatures to ensure complete oxidation.
Industrial Production Methods
In industrial settings, this compound is often produced through the hydroformylation of isobutene followed by hydrogenation and oxidation . This method is preferred due to its efficiency and scalability, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
2,4,4-Trimethylhexanoic acid undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to produce various carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo substitution reactions to form esters and amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically in an acidic medium.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acid chlorides and amines are commonly used reagents for forming esters and amides.
Major Products Formed
Oxidation: Various carboxylic acids.
Reduction: Alcohols.
Substitution: Esters and amides.
科学的研究の応用
2,4,4-Trimethylhexanoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with enzymes.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of lubricants, metalworking fluids, and other industrial products.
作用機序
The mechanism of action of 2,4,4-trimethylhexanoic acid involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in fatty acid metabolism, leading to the production of energy and other metabolites . Additionally, it can modulate the activity of certain enzymes and receptors, influencing various biological processes .
類似化合物との比較
Similar Compounds
2-Ethylhexanoic acid: Another medium-chain fatty acid with similar industrial applications.
Pivalic acid: A branched-chain fatty acid used in organic synthesis.
Sebacic acid: A dicarboxylic acid used in the production of polymers.
Uniqueness
2,4,4-Trimethylhexanoic acid is unique due to its specific branched structure, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring specific viscosity and stability characteristics .
特性
分子式 |
C9H18O2 |
|---|---|
分子量 |
158.24 g/mol |
IUPAC名 |
2,4,4-trimethylhexanoic acid |
InChI |
InChI=1S/C9H18O2/c1-5-9(3,4)6-7(2)8(10)11/h7H,5-6H2,1-4H3,(H,10,11) |
InChIキー |
JTLOMNDDONMAHC-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C)CC(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetic acid, 2-chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]-, methyl ester](/img/structure/B15327656.png)

![2-Chloro-5-phenyl-9,9'-spirobi[fluorene]](/img/structure/B15327672.png)

![Ethyl 6-bromoh-imidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B15327678.png)


![[2-(3,4-Dimethylphenoxy)pyridin-4-yl]methanamine](/img/structure/B15327695.png)



![Bicyclo[4.2.0]octane-7-sulfonyl chloride](/img/structure/B15327730.png)


